molecular formula C3H7N3O2 B1200325 N-Dimethyl-N-nitroso urea CAS No. 55120-47-3

N-Dimethyl-N-nitroso urea

Cat. No.: B1200325
CAS No.: 55120-47-3
M. Wt: 117.11 g/mol
InChI Key: VSMLKOBHLXAHFD-UHFFFAOYSA-N
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Description

N,N’-Dimethylnitrosourea is a chemical compound with the molecular formula C3H7N3O2. It belongs to the class of nitrosoureas, which are known for their alkylating properties. This compound is of significant interest due to its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Dimethylnitrosourea can be synthesized through several methods. One common approach involves the reaction of O-methyl-N-nitroisourea with methylamine hydrochloride in the presence of a solvent such as water. The reaction is typically carried out in a potassium fluoride-water system, which helps to maintain the pH and inhibit secondary reactions. The yield of this method can reach up to 79.1%, with a product purity of over 99% .

Industrial Production Methods: For industrial production, the synthesis of N,N’-Dimethylnitrosourea often involves the use of ammonia gas as an amination reagent, followed by methylation and nitration reactions. Sulfuric acid is commonly used as a catalyst and reaction solvent, which helps to lower the raw material cost and improve the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: N,N’-Dimethylnitrosourea undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

    Hydrolysis: This reaction occurs in aqueous basic solutions, where hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate.

    Oxidation and Substitution: These reactions typically involve nucleophilic attack at the carbonyl carbon, with different reagents and conditions depending on the desired products.

Major Products: The major products formed from these reactions include arylcarbamate ions and N-nitrosamino fragments, which are of interest in various chemical and biological studies .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of N,N’-Dimethylnitrosourea involves DNA alkylation. The compound forms DNA-DNA cross-links and alkylates the N-7 position of guanine, leading to DNA damage and cell death. This mechanism is particularly effective in targeting rapidly dividing cancer cells, making it a valuable agent in chemotherapy .

Comparison with Similar Compounds

  • Carmustine
  • Lomustine
  • Semustine
  • Streptozocin
  • Ethylnitrosourea
  • Fotemustine
  • Nimustine
  • Ranimustine

Uniqueness: N,N’-Dimethylnitrosourea is unique due to its specific alkylating properties and its ability to induce mutations effectively. Compared to other nitrosoureas, it has a higher purity and yield in synthesis, making it more efficient for industrial and research applications .

Properties

CAS No.

55120-47-3

Molecular Formula

C3H7N3O2

Molecular Weight

117.11 g/mol

IUPAC Name

1,1-dimethyl-3-nitrosourea

InChI

InChI=1S/C3H7N3O2/c1-6(2)3(7)4-5-8/h1-2H3,(H,4,7,8)

InChI Key

VSMLKOBHLXAHFD-UHFFFAOYSA-N

SMILES

CN(C)C(=O)NN=O

Canonical SMILES

CN(C)C(=O)NN=O

55120-47-3

Synonyms

1,3-dimethyl-1-nitrosourea
dimetinur
N,N'-dimethylnitrosourea
nitrosodimethylurea

Origin of Product

United States

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